N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a benzamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that furan derivatives can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation . These interactions can lead to changes in the target molecules, potentially affecting their function.
Biochemical Pathways
Furan derivatives have been shown to be involved in various biological processes . For instance, furfural, a furan derivative, has been shown to be a precursor to a range of furan-based chemicals and solvents . These compounds can affect various biochemical pathways, leading to downstream effects.
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-2-carbonyl intermediate: This can be achieved through the reaction of furan with a suitable acylating agent under acidic conditions.
Synthesis of the tetrahydroquinoline moiety: This involves the cyclization of an appropriate precursor, such as an aniline derivative, using a Lewis acid catalyst.
Coupling of the intermediates: The furan-2-carbonyl intermediate is then coupled with the tetrahydroquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the benzamide group: The final step involves the reaction of the coupled intermediate with 3-methylbenzoic acid under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-benzamide
- N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide
- N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide is unique due to the specific positioning of the methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-5-2-6-17(13-15)21(25)23-18-9-10-19-16(14-18)7-3-11-24(19)22(26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUDSLWBNNNKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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